6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core, making it a valuable scaffold for the development of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride typically involves the rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . These reactions often require high temperatures and long reaction times, such as microwave-assisted heating with sodium methoxide at 150–160°C or refluxing with triethyl orthoformate and xylene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, triethyl orthoformate, and various acids and bases. The reaction conditions often involve high temperatures and prolonged reaction times to ensure complete conversion of reactants to products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the molecule.
Wissenschaftliche Forschungsanwendungen
6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride has a wide range of scientific research applications, including:
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, as a tankyrase inhibitor, it binds to the enzyme tankyrase, inhibiting its activity and thereby affecting cellular processes such as Wnt signaling . Similarly, its role as a PI3K inhibitor involves binding to the PI3K enzyme, preventing its activation and subsequent signaling pathways involved in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound shares a similar core structure but lacks the amino group at the 6-position.
6-Aminopyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione: Another similar compound with a different substitution pattern on the triazine ring.
Uniqueness
6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for developing new bioactive molecules and exploring novel chemical reactions.
Eigenschaften
Molekularformel |
C6H7ClN4O |
---|---|
Molekulargewicht |
186.60 g/mol |
IUPAC-Name |
6-amino-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one;hydrochloride |
InChI |
InChI=1S/C6H6N4O.ClH/c7-4-1-5-6(11)8-3-9-10(5)2-4;/h1-3H,7H2,(H,8,9,11);1H |
InChI-Schlüssel |
CVBCIIVVTIVWJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=O)NC=NN2C=C1N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.